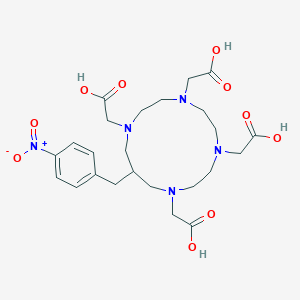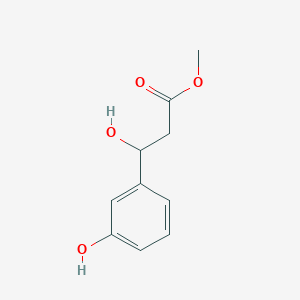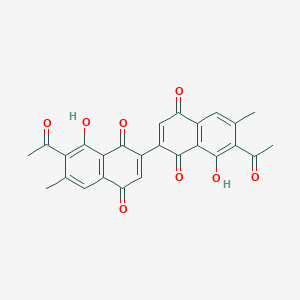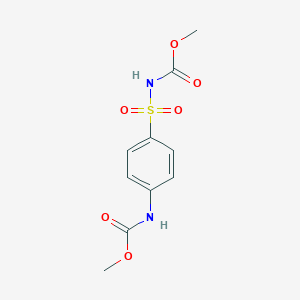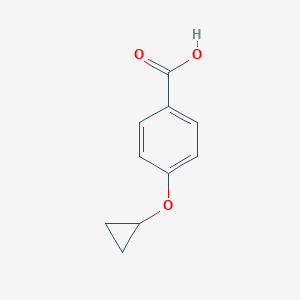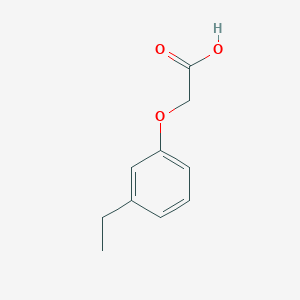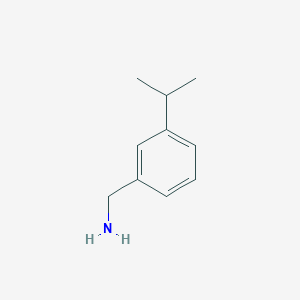
3-Isopropylbenzylamine
Vue d'ensemble
Description
3-Isopropylbenzylamine, also known as N-isopropylbenzylamine, is an organic compound with the molecular formula C10H15N. It is a derivative of benzylamine where the benzyl group is substituted with an isopropyl group. This compound has gained attention due to its structural similarity to methamphetamine, although it does not possess the same stimulant effects. It is primarily used as an intermediate in organic synthesis and has applications in various chemical transformations .
Applications De Recherche Scientifique
3-Isopropylbenzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme activities and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a catalyst in green chemistry applications.
Mécanisme D'action
Target of Action
It has been found to produce toxicity via increasing nitric oxide in vitro .
Biochemical Pathways
It has been found to produce toxicity via increasing nitric oxide in vitro . Nitric oxide is a key signaling molecule in many physiological and pathological processes.
Pharmacokinetics
It is known that the compound is a liquid at room temperature with a boiling point of 199-200 °c/1013 hpa .
Result of Action
It has been associated with side effects such as headaches and confusion . In vitro toxicity of N-isopropylbenzylamine and its toxicity-related targets were investigated in SN4741, SH-SY5Y or PC12 cell lines that model neurons .
Action Environment
It is known that the compound is stable under normal temperatures and pressures . It should be stored at a temperature between 2-30°C .
Analyse Biochimique
Biochemical Properties
It has been found to produce toxicity via increasing nitric oxide in vitro . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in nitric oxide production and regulation
Cellular Effects
In vitro toxicity of 3-Isopropylbenzylamine has been investigated in SN4741, SH-SY5Y, or PC12 cell lines that model neurons . This compound caused cell death with IC50 values at around 1-3 mM in these cell lines . It time- and concentration-dependently facilitated the expression of neuronal nitric oxide synthase (nNOS), and increased intracellular nitric oxide (NO) in SN4741 cells .
Molecular Mechanism
It has been found to increase the expression of neuronal nitric oxide synthase (nNOS) and intracellular nitric oxide (NO) in a time- and concentration-dependent manner . This suggests that it may exert its effects at the molecular level through interactions with nNOS and modulation of NO production .
Temporal Effects in Laboratory Settings
It has been shown to cause cell death in a time- and concentration-dependent manner . This suggests that the effects of this compound may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylbenzylamine typically involves the reductive amination of benzylamine with acetone. The reaction is carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures (35-40°C) until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same reductive amination reaction but is optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isopropylbenzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzylamines depending on the reagent used.
Comparaison Avec Des Composés Similaires
Methamphetamine: Similar in structure but has potent stimulant effects.
Benzylamine: The parent compound without the isopropyl substitution.
N-Ethylbenzylamine: Another derivative with different substituents on the benzyl group
3-Isopropylbenzylamine stands out due to its specific applications in chemical synthesis and its lack of psychoactive properties.
Propriétés
IUPAC Name |
(3-propan-2-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGGFLATENTNHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110207-94-8 | |
| Record name | [3-(propan-2-yl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B155645.png)

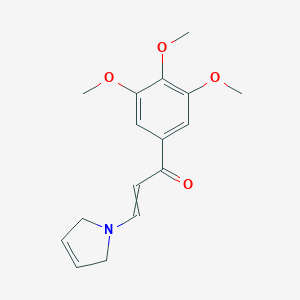
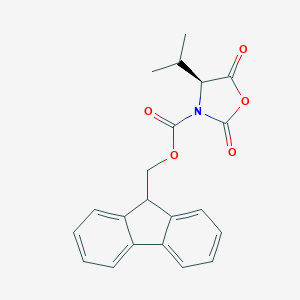

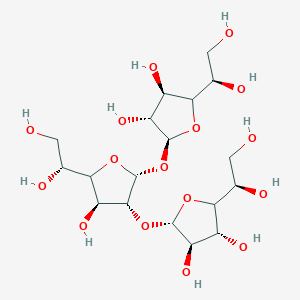
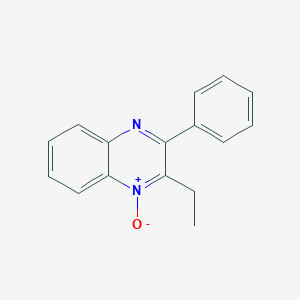
![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)
